2-Ethylhexanal
Description
Historical Context and Early Research Applications
The study of 2-Ethylhexanal and its derivatives dates back to at least the 1930s, with early interest stemming from the detergent industry. wikipedia.org Research into its properties and reactions laid the groundwork for its eventual large-scale industrial production. Early investigations likely focused on its synthesis and reactivity, paving the way for its use as a building block for more complex molecules.
Significance as a Platform Chemical and Industrial Intermediate
This compound is recognized as an important platform chemical, a substance that can be converted into a wide range of other valuable chemicals. researchgate.netresearchgate.net Its primary industrial significance lies in its role as a precursor to two major industrial chemicals: 2-ethylhexanol and 2-ethylhexanoic acid. nih.govwikipedia.org These compounds are fundamental to the production of plasticizers, which are essential additives for polymers like PVC, as well as lubricants, coatings, and other specialty chemicals. mdpi.comchemicalbook.comwikipedia.org The large-scale production of this compound, estimated to be in the millions of tons annually for its conversion to 2-ethylhexanol alone, underscores its industrial importance. wikipedia.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethylhexanal | |
|---|---|---|
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InChI |
InChI=1S/C8H16O/c1-3-5-6-8(4-2)7-9/h7-8H,3-6H2,1-2H3 | |
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InChI Key |
LGYNIFWIKSEESD-UHFFFAOYSA-N | |
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Canonical SMILES |
CCCCC(CC)C=O | |
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Molecular Formula |
C8H16O, Array | |
| Record name | 2-ETHYLHEXALDEHYDE | |
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| Record name | ETHYLHEXALDEHYDE | |
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DSSTOX Substance ID |
DTXSID9025291 | |
| Record name | 2-Ethylhexaldehyde | |
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Molecular Weight |
128.21 g/mol | |
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Physical Description |
2-ethylhexaldehyde is a white liquid with a mild odor. Floats on water. (USCG, 1999), Liquid, Colorless liquid; [ICSC], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
| Record name | 2-ETHYLHEXALDEHYDE | |
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Boiling Point |
326.1 °F at 760 mmHg (NTP, 1992), 163 °C | |
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Flash Point |
125 °F (NTP, 1992), 46 °C, 112 °F (44 °C) (Closed cup), 46 °C c.c., 52 °C o.c. | |
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| Record name | 2-Ethylhexaldehyde | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), Miscible with most organic solvents, Slightly soluble in carbon tetrachloride; soluble in ethanol and ether, In water, less than 0.5 g/100g at 25 °C, In water, 400 ppm at 25 °C, Solubility in water, g/100ml at 20 °C: 0.07 | |
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Density |
0.82 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8540 g/cu cm at 20 °C, Bulk density = 6.8 lb/gal, Relative density (water = 1): 0.85 | |
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Vapor Density |
4.42 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.4 (Air = 1) at 20 °C, Relative vapor density (air = 1): 4.5 | |
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Vapor Pressure |
1.8 mmHg at 68 °F (NTP, 1992), 1.8 [mmHg], Vapor pressure = 1.8 mm Hg at 20 °C, 2.0 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 200 | |
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Color/Form |
Colorless high-boiling liquid | |
CAS No. |
123-05-7 | |
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Melting Point |
less than -100 °C, -85 °C | |
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Synthetic Methodologies and Reaction Pathways for 2 Ethylhexanal
Industrial Production Routes
The predominant industrial route to 2-Ethylhexanal involves the self-condensation of n-butyraldehyde, which is itself derived from the hydroformylation of propylene. google.comiranpetroleum.co This process is a cornerstone of the production of C8 chemicals.
Aldol (B89426) Condensation and Hydrogenation of Butyraldehyde (B50154) Precursors
The synthesis is a two-step process that begins with the aldol condensation of n-butyraldehyde, followed by the selective hydrogenation of the resulting unsaturated aldehyde. wikipedia.orgmdpi.com
The first step is the aldol condensation of two molecules of n-butyraldehyde. This reaction is typically catalyzed by a base, such as aqueous caustic solutions, and is carried out at elevated temperatures, often between 80°C and 140°C. google.com The initial product is 2-ethyl-3-hydroxy-hexanal, which readily undergoes dehydration to form the more stable α,β-unsaturated aldehyde, 2-ethylhex-2-enal (B1203452). google.comgoogle.com
Solid base catalysts, such as those derived from magnesium oxide-aluminum oxide solid solutions related to hydrotalcite, have also been shown to be effective for the liquid-phase aldol condensation of n-butyraldehyde to 2-ethyl-2-hexenal (B1232207) at temperatures below 200°C. google.com
The subsequent and critical step is the selective hydrogenation of the carbon-carbon double bond (C=C) in 2-ethylhex-2-enal, leaving the carbonyl group (C=O) intact to yield the desired product, this compound. google.commdpi.com Achieving high selectivity is paramount to prevent the over-hydrogenation to 2-ethylhexanol, which is a common byproduct. google.comgoogle.com
A variety of catalytic systems have been developed to facilitate the selective hydrogenation of α,β-unsaturated aldehydes.
Palladium-based Catalysts: Palladium (Pd) catalysts are widely recognized for their high selectivity towards the hydrogenation of the C=C bond in unsaturated aldehydes. google.comresearchgate.net Supported palladium catalysts, such as palladium on titania (Pd/TiO2) or palladium on carbon (Pd/C), are commonly employed. google.comresearchgate.netrsc.org For instance, a nitrogen-doped porous carbon-supported palladium catalyst (Pd/NC) has demonstrated remarkable selectivity (98%) and superior catalytic conversion for the hydrogenation of 2-ethyl-2-hexenal to this compound. researchgate.net
Nickel-based Catalysts: While nickel (Ni) catalysts can be used, they often lead to the production of 2-ethylhexanol. google.comgoogleapis.com However, modifications to nickel-based catalysts can influence selectivity. For example, the addition of molybdenum to a nickel-based catalyst on an alumina-phosphate support was found to increase the selectivity towards 2-ethylhexanol, while a higher nickel content favored the conversion of 2-ethyl-2-hexenal. researchgate.net
Ruthenium-based Catalysts: Ruthenium (Ru) catalysts, such as Ru3(CO)12 combined with phosphines or phosphites, have also been investigated. The selectivity of these systems can be tuned by adjusting the ligand-to-metal ratio. capes.gov.br
Table 1: Overview of Catalytic Systems for 2-Ethylhex-2-enal Hydrogenation
| Catalyst System | Support | Selectivity towards this compound | Key Findings |
| Palladium (Pd) | Titania (TiO2), Carbon (C) | High | Generally favored for selective C=C hydrogenation. google.comresearchgate.netrsc.org |
| Nitrogen-doped Pd/C | Porous Carbon | 98% | Enhanced electron density on Pd surface improves hydrogenation rate. researchgate.net |
| Nickel (Ni) | Alumina-Phosphate | Lower (favors 2-ethylhexanol) | Molybdenum addition can alter selectivity. google.comresearchgate.net |
| Ruthenium (Ru) carbonyl clusters | - | Variable | Selectivity is dependent on the P/Ru3(CO)12 ratio. capes.gov.br |
Several factors play a crucial role in determining the selectivity of the hydrogenation of 2-ethylhex-2-enal.
Catalyst Composition: The choice of metal is fundamental. Metals like palladium are inherently more selective for C=C bond hydrogenation, whereas metals like nickel and copper tend to promote the hydrogenation of the C=O group, leading to the formation of 2-ethylhexanol. google.comgoogleapis.com The addition of promoters or the use of bimetallic catalysts can significantly alter the electronic properties and, consequently, the selectivity of the catalyst. researchgate.net
Support Material: The support can influence the dispersion of the metal particles and can have metal-support interactions that affect catalytic performance. For example, titania has been shown to be an effective support for palladium in the direct synthesis of this compound from n-butanal. rsc.org
Reaction Conditions:
Temperature: Higher temperatures can sometimes lead to decreased selectivity and increased side reactions. scribd.com A study on the hydrogenation of 2-ethyl-2-hexenal showed that the reaction temperature is a key factor. researchgate.net
Pressure: The hydrogen pressure is another critical parameter that needs to be controlled to achieve the desired outcome. researchgate.netgoogle.com
Solvent and pH: The reaction medium can also impact selectivity. For instance, a study on the hydrogenation of 2-ethyl-2-hexenal identified the reaction solution pH as a significant factor. researchgate.net
Alternative and Sustainable Production Pathways
In response to growing environmental concerns and the desire for more efficient processes, research into alternative and sustainable routes to this compound and its derivatives is ongoing.
Single-Step Synthesis: A significant development is the single-step conversion of n-butyraldehyde to this compound. google.comgoogleapis.com This approach integrates the aldol condensation and selective hydrogenation into a single process, often utilizing a bifunctional catalyst. rsc.org A palladium on titania eggshell-type catalyst has been developed for the vapor-phase, single-step synthesis of this compound from n-butyraldehyde and hydrogen at atmospheric pressure. google.comgoogle.comgoogleapis.comwipo.int This method offers benefits such as a simplified synthetic scheme, the use of a single regenerable heterogeneous catalyst, and cleaner product separation. googleapis.com
Bio-based Routes: There is increasing interest in producing "green" 2-ethylhexanol, and by extension this compound, from renewable resources. researchgate.netgsdchemical.com One proposed pathway involves the use of lignocellulosic biomass to produce precursors like ethanol (B145695) or butanol. researchgate.netresearchgate.net For example, ethanol can be converted to acetaldehyde, which then undergoes reactions to form butyraldehyde, a direct precursor to 2-ethylhexanol and this compound. researchgate.netchalmers.se The Guerbet reaction, which converts alcohols to their longer-chain branched alcohols, is also a relevant area of research for producing bio-based 2-ethylhexanol. researchgate.net
Table 2: Comparison of Production Pathways for this compound
| Pathway | Starting Material | Key Steps | Advantages |
| Conventional Industrial Route | n-Butyraldehyde | 1. Aldol Condensation 2. Selective Hydrogenation | Well-established, high-volume production. wikipedia.orgmdpi.com |
| Single-Step Synthesis | n-Butyraldehyde, Hydrogen | Integrated Aldol Condensation and Hydrogenation | Simplified process, fewer steps, cleaner separation. rsc.orggoogleapis.com |
| Bio-based Route | Lignocellulosic Biomass (e.g., producing ethanol) | Fermentation, Dehydrogenation, Condensation, Hydrogenation | Utilizes renewable feedstocks, potential for reduced carbon footprint. researchgate.netchalmers.se |
An in-depth examination of the synthetic methodologies and reaction pathways for the production of this compound reveals a dynamic field of research, driven by the pursuit of more sustainable and efficient manufacturing processes. This article focuses exclusively on the chemical synthesis of this compound, exploring both biomass-centric approaches and advanced catalytic systems.
2
The synthesis of this compound traditionally begins with n-butyraldehyde, which itself is commercially produced via the hydroformylation of propylene, a petrochemical derivative. rsc.org The process involves a self-aldol condensation of n-butyraldehyde to form 2-ethyl-2-hexenal, followed by a selective hydrogenation of the carbon-carbon double bond to yield this compound. google.comgoogleapis.com
1 Biomass-Derived Feedstocks for this compound Synthesis
A significant shift towards sustainability involves the production of key precursors from renewable resources. Lignocellulosic biomass, comprised of cellulose, hemicellulose, and lignin, stands out as a promising feedstock. researchgate.netdntb.gov.ua The central strategy involves the biological conversion of biomass-derived sugars, such as glucose, into n-butyraldehyde, the direct precursor for this compound synthesis. researchgate.net
Researchers have successfully engineered strains of Escherichia coli to produce n-butyraldehyde directly from glucose. nih.gov This was achieved by introducing a modified version of the Clostridium CoA-dependent n-butanol production pathway. nih.gov A critical step in this bio-synthetic route is the expression of a mono-functional Coenzyme A-acylating aldehyde dehydrogenase, which converts butyryl-CoA to n-butyraldehyde. nih.govgoogle.com To prevent the subsequent reduction of n-butyraldehyde to n-butanol, native alcohol dehydrogenase genes in the E. coli host were knocked out. researchgate.netnih.gov Through further optimization, including in-situ extraction techniques, production titers of n-butyraldehyde have reached up to 630 mg/L from glucose. nih.gov This bio-based n-butyraldehyde can then serve as a renewable feedstock for the subsequent chemical catalytic steps to produce this compound.
Selective Hydrogenation of 2-Ethylhex-2-enal to this compound
Catalytic Systems for Carbon-Carbon Double Bond Hydrogenation
2 Integrated Biorefinery Approaches
The production of this compound from biomass is ideally situated within an integrated biorefinery concept. chalmers.se An integrated biorefinery aims to convert biomass and biogenic residues into a spectrum of high-value products, thereby maximizing resource utilization while minimizing waste and emissions. biofueljournal.com
In such a system, lignocellulosic biomass is first deconstructed into its constituent sugars. researchgate.net These sugars are then fermented to produce platform chemicals like ethanol or n-butyraldehyde. researchgate.netchalmers.se For instance, lignocellulosic ethanol can be converted to ethylene, or n-butyraldehyde can be synthesized for this compound production. chalmers.se The residual streams from these processes, such as lignin, can be combusted for heat and power generation, potentially supplying the energy needs for the entire facility. chalmers.se This integration of biochemical and chemical catalytic processes creates a more economically viable and environmentally sustainable pathway for producing chemicals like this compound, reducing the reliance on fossil fuels. dntb.gov.ua
Chemical Transformations and Derivatives of 2 Ethylhexanal
Oxidation Reactions to 2-Ethylhexanoic Acid
The oxidation of 2-Ethylhexanal to 2-Ethylhexanoic acid is a significant industrial process, with the resulting carboxylic acid and its derivatives finding widespread application. mdpi.com This transformation is typically achieved through aerobic oxidation, utilizing molecular oxygen from the air as the primary oxidant in a liquid-phase reaction. mdpi.comnih.gov The process is known to be exothermic, releasing approximately 250 to 300 kJ/mol. mdpi.comresearchgate.net
The aerobic autoxidation of aldehydes, including this compound, is generally understood to proceed through a free radical chain mechanism. mdpi.comnih.govrsc.org This process can be conducted with or without catalysts, although the use of catalysts can significantly enhance the reaction rate and selectivity towards the desired carboxylic acid. frontiersin.orgnih.gov Under non-catalytic conditions, the selectivity for 2-Ethylhexanoic acid is approximately 75%. nih.govfrontiersin.org
The liquid-phase oxidation of this compound with molecular oxygen follows a well-established radical chain reaction pathway. mdpi.comrsc.org The process is initiated by the formation of radicals, which then propagate a chain reaction with oxygen and the aldehyde. The autoxidation of aldehydes with oxygen is a common reaction that can occur even at ambient conditions, involving a free radical chain to form a peracid, which is then followed by a Baeyer-Villiger oxidation. researchgate.net
The generally accepted mechanism for the autoxidation of aldehydes involves the following key steps:
Initiation: Formation of initial radicals.
Propagation: The reaction of an acyl radical with oxygen to form an acylperoxy radical. This radical then abstracts a hydrogen atom from another aldehyde molecule, regenerating the acyl radical and forming a peroxy-acid. researchgate.net
Termination: Combination of radicals to form non-radical species.
Acylperoxy radicals are pivotal primary intermediates in the aerobic oxidation of aldehydes. acs.org Following the initial formation of an acyl radical from the aldehyde, it rapidly reacts with molecular oxygen to form an acylperoxy radical. This species acts as a carrier in the chain mechanism. researchgate.net The pivotal role of the acylperoxy radical has been demonstrated by monitoring the primary intermediates and products over time, highlighting its direct involvement in the formation of both peracid and carboxylic acid. acs.org Recent studies have proposed that the acylperoxy radical can simultaneously transform into both peracid and carboxylic acid after oxygen insertion. frontiersin.orgnih.govfrontiersin.org
The formation of 2-Ethylhexanoic acid from this compound proceeds through the formation of an intermediate peracid, specifically 2-ethylhexanoic peracid. nih.govacs.org The widely acknowledged reaction mechanism involves the initial reaction of the aldehyde with ground state oxygen via a free radical chain reaction to form the corresponding peroxy-acid. frontiersin.orgnih.govfrontiersin.org
Subsequently, a Criegee intermediate is formed through the nucleophilic addition of the peroxy-acid to another molecule of the aldehyde. frontiersin.orgnih.govfrontiersin.org This intermediate then undergoes a Baeyer-Villiger oxidative rearrangement to yield the final products. frontiersin.orgnih.govfrontiersin.org This rearrangement can proceed via two main pathways:
Path A: Leads to the formation of two molecules of the carboxylic acid. frontiersin.orgnih.gov
Path B: Results in one molecule of the carboxylic acid and one molecule of an ester. frontiersin.orgnih.gov
Besides the Criegee intermediate pathway, the carboxylic acid can also be formed through the direct decomposition of the peroxy-acid. frontiersin.orgnih.govfrontiersin.org Furthermore, a newer proposed mechanism suggests the simultaneous formation of peracid and carboxylic acid from the acylperoxy radical. frontiersin.orgnih.govfrontiersin.org
To improve the efficiency and selectivity of the oxidation of this compound, various catalytic systems have been investigated. Both homogeneous and heterogeneous catalysts have been shown to enhance the reaction rate and the yield of 2-Ethylhexanoic acid. nih.govfrontiersin.org
Transition metal salts are commonly employed as catalysts in the liquid-phase oxidation of aldehydes. mdpi.com Salts of manganese and copper, in particular, have been studied for their effectiveness in the oxidation of this compound.
Manganese(II) Acetate (B1210297): Manganese(II) acetate has been identified as an effective catalyst for the oxidation of this compound. acs.orgacs.org Research has shown that using Manganese(II) acetate as a catalyst in octanoic acid as a solvent can achieve a selectivity of 84% for 2-Ethylhexanoic acid. acs.orgacs.org The presence of the manganese catalyst is suggested to accelerate the decomposition of the intermediate peracid, thereby favoring the formation of the carboxylic acid over the Baeyer-Villiger reaction that leads to formate (B1220265) byproducts. acs.org In continuous flow microreactors, the synergistic use of a Manganese(II) catalyst with alkali metal salts has resulted in quantitative conversion of this compound with a selectivity toward the carboxylic acid of up to 98%. researchgate.netresearchgate.net
Table 1: Effect of Metal Acetate Catalysts on the Oxidation of this compound This table is interactive. Click on the headers to sort the data.
| Catalyst | Solvent | Temperature (°C) | Selectivity for 2-Ethylhexanoic Acid (%) | Reference |
|---|---|---|---|---|
| Manganese(II) Acetate | Octanoic Acid | Not Specified | 84 | acs.orgacs.org |
| Copper(II) Acetate | Not Specified | Room Temperature | Not Specified | acs.org |
| Copper(II) Acetate | Not Specified | 60 | Decreased formation | acs.org |
| Mn(II) with alkali metal salts | Heptane | 20 | 98 | researchgate.netresearchgate.net |
Catalytic Oxidation Systems
N-Hydroxyphthalimide Catalyzed Oxidation Processes
N-Hydroxyphthalimide (NHPI) serves as a notable catalyst in the aerobic oxidation of this compound to 2-ethylhexanoic acid. mdpi.comdntb.gov.uaresearchgate.net This process is considered a green chemical method as it typically utilizes molecular oxygen or air as the oxidant. mdpi.comdntb.gov.uaresearchgate.net The catalytic cycle involves the generation of the phthalimide (B116566) N-oxyl (PINO) radical, the active species that initiates the oxidation.
The reaction begins with the abstraction of a hydrogen atom from NHPI to form the PINO radical. This radical then abstracts a hydrogen atom from the aldehyde group of this compound, regenerating NHPI and forming an acyl radical. The acyl radical subsequently reacts with molecular oxygen to produce an acylperoxy radical, which propagates the chain reaction by reacting with another molecule of this compound to yield 2-ethylhexanoic acid. rsc.org
The efficiency of NHPI-catalyzed oxidation can be significantly improved by the use of co-catalysts, such as transition metal salts. acs.org Research has shown that a combination of NHPI and a manganese(II) salt can lead to a quantitative conversion of this compound with a high selectivity towards the carboxylic acid. rsc.org In a study using isobutanol as a solvent, a high selectivity of over 99% for 2-ethylhexanoic acid was achieved under mild conditions with NHPI as the catalyst. mdpi.comdntb.gov.uaresearchgate.net
Influence of Catalyst Type and Quantity on Selectivity
The selectivity in the oxidation of this compound is heavily dependent on the catalyst system employed. Both the type of catalyst and its concentration are critical factors in directing the reaction towards the desired product, 2-ethylhexanoic acid.
Catalyst Type:
Manganese (Mn) salts: Manganese(II) acetate has been identified as an effective catalyst. In one study, the highest selectivity of this compound to 2-ethylhexanoic acid, 84%, was achieved using manganese(II) acetate as the catalyst in octanoic acid as the solvent. acs.orgacs.org
Cobalt (Co) and Copper (Cu) salts: Other transition metals like cobalt and copper have also been investigated. While they can catalyze the oxidation, their impact on product distribution can vary. acs.org
Heteropoly acids: Molybdovanadophosphoric acid has been used as a catalyst, achieving a conversion rate of over 99% for this compound and a selectivity for 2-ethylhexanoic acid of over 98%. google.com
Catalyst Quantity: The amount of catalyst used influences the reaction rate and selectivity.
NHPI Concentration: In NHPI-catalyzed systems, the amount of NHPI is crucial. One study found that reducing the NHPI amount below 6 mol% negatively impacted the aldehyde conversion, while increasing it to 8 mol% had a minimal effect. researchgate.net
Metal Catalyst Concentration: The concentration of the metal catalyst also plays a role. Reducing the amount of manganese or copper catalyst can lower the rate of aldehyde oxidation. acs.org
The following table summarizes the effect of different catalysts on the conversion of this compound and selectivity to 2-ethylhexanoic acid based on various studies.
| Catalyst | Solvent | Temperature (°C) | Conversion of this compound (%) | Selectivity to 2-Ethylhexanoic Acid (%) |
| Manganese(II) acetate | Octanoic acid | - | - | 84 |
| Molybdovanadophosphoric acid | Water/HCl | 60 | >99 | >98 |
| N-Hydroxyphthalimide (5 mol%) | Isobutanol | 30 | 99.5 | 47 |
| N-Hydroxyphthalimide | Isobutanol | - | - | >99 |
Non-Catalytic Oxidation Approaches
This compound can also be oxidized to 2-ethylhexanoic acid without a catalyst, though these methods are often less selective.
Direct oxidation with air or oxygen is a common non-catalytic method. mdpi.com However, the selectivity towards the carboxylic acid is often lower compared to catalyzed reactions. For instance, under non-catalytic conditions, the selectivity for 2-ethylhexanoic acid is approximately 75%. frontiersin.orgnih.gov In non-catalytic oxidation processes using air or oxygen at 82°C, the yields of the acid were found to be 66% and 50%, respectively. mdpi.com
Another non-catalytic approach involves using strong oxidizing agents like potassium permanganate. atamanchemicals.com However, these reagents are required in stoichiometric amounts and generate significant waste, making them less environmentally friendly and economically viable for large-scale production. google.com
The solvent used in non-catalytic oxidation also plays a critical role in the product distribution. frontiersin.orgnih.gov The polarity of the solvent can significantly influence the reaction pathway. frontiersin.org
Reduction Reactions to 2-Ethylhexanol
Catalytic Hydrogenation of the Carbonyl Group
The reduction of this compound to 2-ethylhexanol is a significant industrial process, primarily achieved through catalytic hydrogenation. bch.roresearchgate.netresearchgate.net This reaction involves the addition of hydrogen across the carbonyl group in the presence of a metal catalyst.
Commonly used catalysts for this hydrogenation include:
Nickel catalysts: Raney nickel is widely used due to its effectiveness in converting the aldehyde to the corresponding alcohol. bch.roresearchgate.net Supported nickel catalysts, such as Ni/Al2O3, are also employed. scielo.br
Copper-based catalysts: Nickel-copper supported on silica (B1680970) is a commercial catalyst used for this process. bch.ro
Palladium catalysts: Palladium on a support like aluminum oxide can also be used for the hydrogenation of the intermediate 2-ethylhex-2-enal (B1203452) to this compound. google.com
The hydrogenation is typically carried out in either the liquid or gas phase. bch.ro Liquid-phase hydrogenation is generally more selective. bch.ro The reaction conditions, such as temperature and pressure, are optimized to ensure complete conversion. For example, using a Ni-Cu/silica catalyst, complete transformation is achievable at temperatures above 130°C and hydrogen pressures higher than 33 bar. bch.ro
Industrial Significance of 2-Ethylhexanol Production from this compound
The primary application of 2-ethylhexanol is in the production of plasticizers, such as di-(2-ethylhexyl) phthalate (B1215562) (DEHP), which are essential for making PVC flexible. bch.roatamanchemicals.com It also serves as a precursor for other important chemicals:
2-Ethylhexyl acrylate (B77674): Used in the synthesis of modern dyes. bch.ro
Glycidyl ether: Used as a reactive diluent in coatings, adhesives, and sealants. atamanchemicals.com
Esters for lubricants: It is a feedstock for low-volatility esters. atamanchemicals.com
The industrial process often involves the aldol (B89426) condensation of n-butyraldehyde to form 2-ethyl-2-hexenal (B1232207), which is then hydrogenated to this compound and subsequently to 2-ethylhexanol. atamanchemicals.comgoogle.com The efficiency of the final hydrogenation step from this compound to 2-ethylhexanol is crucial for the economics of the entire process. bch.ro
Condensation and Polymerization Reactions
As an aldehyde, this compound can undergo self-condensation or polymerization reactions, which are often catalyzed by acids. chemicalbook.comnih.govnoaa.gov These reactions are typically exothermic. chemicalbook.comnih.govnoaa.gov In the industrial synthesis of 2-ethylhexanol, such condensation reactions can lead to the formation of higher molecular weight byproducts.
While aldehydes can form cyclic trimers or other polymers, the primary focus of this compound chemistry in industrial applications is its conversion to 2-ethylhexanoic acid and 2-ethylhexanol due to their significant commercial value. atamanchemicals.comatamanchemicals.com The aldol condensation of n-butyraldehyde is a key step in the synthesis of this compound itself. openstax.org
Aldehyde Self-Condensation and Polymerization Behavior
Aldehydes, including this compound, are known to undergo self-condensation or polymerization reactions. chemicalbook.comechemi.comnoaa.govnih.gov These reactions are characteristically exothermic and are often catalyzed by the presence of an acid. chemicalbook.comechemi.comnoaa.govnih.gov The self-condensation of aldehydes can lead to the formation of higher-order oligomers or polymers, which can be an undesired outcome in certain industrial processes. google.com For instance, in the synthesis of 2-ethylhexenal from n-butyraldehyde, basic catalysis with sodium hydroxide (B78521) can result in the formation of these high-boiling oligomeric substances. google.com
The polymerization of this compound can be explosive when the substance is heated or involved in a fire. echemi.com This reactivity underscores the importance of controlled conditions in the handling and processing of this aldehyde. The tendency for autoxidation, a reaction with air that forms peroxo acids and ultimately carboxylic acids, is another related characteristic. chemicalbook.comechemi.comnoaa.gov This process is often activated by light and catalyzed by transition metal salts. chemicalbook.comechemi.comnoaa.gov
Reactions with Aromatic Amines to form Vulcanizing Agents and Antioxidants
This compound serves as a key intermediate in the synthesis of additives for the rubber industry. nih.gov Specifically, the condensation reaction of this compound with aromatic amines yields products that function as vulcanizing agents and antioxidants. nih.gov These compounds are crucial for the curing process of rubber and for protecting it from degradation by oxygen, heat, and light. google.com The resulting amine derivatives improve the durability and lifespan of rubber products. google.com
Other Organic Transformations
Beyond its use in polymerization and rubber chemical synthesis, this compound is a versatile reactant in several other named organic reactions.
Use as a Reductant in Epoxidation Reactions (e.g., Mukaiyama Epoxidation)
This compound can be employed as a reductant in the Mukaiyama epoxidation of olefins. scientificlabs.ie In a specific application, it acts as a sacrificial co-reductant in the epoxidation of cis-cyclooctene to cyclooctene (B146475) oxide. rsc.orgrsc.org This reaction is catalyzed by manganese(II) and utilizes molecular oxygen. rsc.orgrsc.org Studies have shown that a full conversion of cis-cyclooctene can be achieved with high selectivity in a short reaction time. rsc.orgrsc.org The mechanism involves the autoxidation of this compound, which generates an acylperoxy radical responsible for the epoxidation. rsc.org
| Mukaiyama Epoxidation of cis-Cyclooctene | |
| Reactant | cis-Cyclooctene (0.67 M) |
| Co-reductant | This compound (2 M) |
| Catalyst | Mn(II) (100 ppm) |
| Oxidant | Oxygen (5 bar) |
| Result | >99% selectivity towards cyclooctene oxide |
| Reaction Time | 5 minutes |
| Data derived from a study using a segmented flow reactor. rsc.orgrsc.org |
Reactant in Horner-Wadsworth-Emmons Reactions
This compound is also utilized as a reactant in the Horner-Wadsworth-Emmons (HWE) reaction. scientificlabs.ie This reaction is a widely used method in organic synthesis for the formation of alkenes, particularly with a high degree of stereoselectivity towards the E-isomer. wikipedia.org In the context of this compound, it reacts with phosphonate (B1237965) carbanions to produce α,β-unsaturated amides. scientificlabs.iescientificlabs.co.uk The HWE reaction is valued for its ability to generate carbon-carbon double bonds under relatively mild conditions, and the byproducts are easily removed. wikipedia.org
Applications and Industrial Significance of 2 Ethylhexanal
Precursor in Plasticizer Manufacturing
A primary and large-scale use of 2-Ethylhexanal is as an intermediate in the production of various plasticizers. nih.gov While not a plasticizer itself, it is the direct precursor to 2-ethylhexanol and 2-ethylhexanoic acid, which are then used to create high-molecular-weight esters that function as plasticizers. google.com The hydrogenation of this compound leads to the formation of 2-ethylhexanol, a key alcohol in the synthesis of several major plasticizers. thegoodscentscompany.com
Synthesis of Diethylhexyl Phthalate (B1215562) (DEHP)
Diethylhexyl phthalate (DEHP) is one of the most common plasticizers, particularly for polyvinyl chloride (PVC). cir-safety.org The synthesis of DEHP involves the esterification of phthalic anhydride (B1165640) with 2-ethylhexanol. google.com In this reaction, which is typically catalyzed by an acid like sulfuric acid or para-toluenesulfonic acid, two molecules of 2-ethylhexanol react with one molecule of phthalic anhydride. cir-safety.org The process first forms a monoester, mono-2-ethylhexyl phthalate (MEHP), which then reacts with a second molecule of 2-ethylhexanol to produce the diester, DEHP. google.com
Synthesis of Diethylhexyl Adipate (B1204190) (DEHA)
Another significant plasticizer derived from the this compound value chain is Diethylhexyl Adipate (DEHA). It is particularly valued for imparting flexibility at low temperatures. sancaiindustry.com The synthesis of DEHA is achieved through the esterification of adipic acid with 2-ethylhexanol. google.comresearchgate.net Similar to DEHP production, this reaction requires two moles of 2-ethylhexanol for every mole of adipic acid to achieve a high yield of the desired diester. rsc.org The reaction can be catalyzed by conventional acid catalysts or through enzymatic processes using lipases, which can offer high conversion rates under milder conditions. rsc.orgatamanchemicals.com
Role in Enhancing Plastic Flexibility and Durability
Plasticizers like DEHP and DEHA, which are end-products of the this compound chemical stream, are crucial for enhancing the flexibility and durability of polymers, especially PVC. zsmaterials-sales.com Rigid polymers like PVC are characterized by strong intermolecular forces between their polymer chains. Plasticizer molecules, which are typically low molecular weight liquids, embed themselves between these polymer chains. This positioning increases the "free volume" within the polymer matrix and weakens the intermolecular forces, allowing the polymer chains to move more freely relative to one another. This increased mobility results in a softer, more flexible, and durable material with a lower glass transition temperature. sancaiindustry.com The resulting plasticized PVC is used in a vast range of applications, from flexible tubing and cables to flooring and automotive interiors.
Intermediate in Fragrance and Perfume Production
This compound holds a role in the fragrance and perfume industry, both as a direct fragrance ingredient and as an intermediate for synthesizing other fragrance compounds. nih.gov It is described as having a mild, pleasant, and somewhat fruity or floral odor. echemi.comnih.gov As a fragrance ingredient, it is used in products such as cosmetics, detergents, and air fresheners. Furthermore, this compound is a precursor in the synthesis of other fragrance chemicals and perfumes. google.com Its derivative, 2-ethylhexanol, is also widely used as a fragrance component in decorative cosmetics, fine fragrances, and toiletries.
Role in Coating and Polymer Industries
The derivatives of this compound are vital in the coatings and polymer industries. The compound's versatility as an intermediate allows for the production of monomers essential for creating various polymers and resins used in adhesives, paints, and finishes.
Production of 2-Ethylhexyl Acrylate (B77674) (2EHA)
A significant application of the this compound derivative, 2-ethylhexanol, is in the production of 2-Ethylhexyl Acrylate (2EHA). thegoodscentscompany.com 2EHA is manufactured through the direct, acid-catalyzed esterification of acrylic acid with 2-ethylhexanol. This monomer is crucial for producing homopolymers and copolymers, which are often processed into aqueous polymer dispersions. These polymers are extensively used as binders in paints and coatings, as well as in the formulation of pressure-sensitive adhesives, textile finishes, and paper coatings. The inclusion of 2EHA in these formulations contributes to their desired properties, such as flexibility and adhesion.
Use in Powder Coatings, Coil Coatings, and Polyurethanes
This compound serves as a crucial intermediate in the synthesis of other chemical compounds, which are then utilized in the production of coatings and polyurethanes. perstorp.com For instance, it is a precursor to 2-ethylhexanoic acid. perstorp.commdpi.com The metal salts of 2-ethylhexanoic acid are used as driers for paints and varnishes. penpet.com Additionally, 2-ethylhexanoic acid is used to produce alkyd resins that exhibit improved resistance to yellowing, making them suitable for stoving enamels and two-component coatings. atamanchemicals.com
Furthermore, 2-ethylhexanol, another derivative of this compound, enhances the flow and gloss of baking enamels. atamanchemicals.comspecialchem.com It also acts as a dispersing agent for pigment pastes. atamanchemicals.comeastman.com In the realm of polyurethanes, 2-ethylhexanoic acid can act as a catalyst in their synthesis. atamanchemicals.com The derivatives of 2-ethylhexanol are also key components in the production of various coatings. atamanchemicals.com
Application in Adhesives and Water-Based Paints
The derivatives of this compound, particularly 2-ethylhexanol and its esters, play a significant role in the formulation of adhesives and water-based paints. 2-ethylhexyl acrylate, which is synthesized from 2-ethylhexanol, is a monomer used in the manufacturing of adhesives, including pressure-sensitive adhesives. atamanchemicals.comarkema.com It provides flexibility and water resistance to the final adhesive product. ulprospector.com
In water-based paints, 2-ethylhexanol and its derivatives are used for several purposes. 2-ethylhexanol itself can be used as a solvent. arkema.com Its ester, 2-ethylhexyl acrylate, is used in the formulation of water-based paints and coatings. arkema.com Furthermore, 2-ethylhexanol can act as a defoamer in the production of latex. chemicalbook.com
Other Industrial and Commercial Uses
Beyond its role in coatings and adhesives, this compound and its derivatives have a wide array of other industrial and commercial applications.
Disinfectant and Insecticide Production
This compound is directly utilized in the manufacturing of disinfectants and insecticides. scientificlabs.co.ukrsc.orgchemicalbook.com Its antimicrobial properties make it an effective agent in these formulations. nih.gov The related compound, 2-ethyl-2-hexenal (B1232207), and its acid also exhibit strong antifungal, antimicrobial, and acaricidal (mite-killing) properties. nih.gov
Cetane Improver Synthesis (e.g., 2-Ethylhexyl Nitrate)
A significant application of this compound derivatives is in the production of cetane improvers for diesel fuel. 2-Ethylhexanol, derived from this compound, is reacted with nitric acid to synthesize 2-ethylhexyl nitrate (B79036) (2-EHN). atamanchemicals.comarkema.comwikipedia.org 2-EHN is an important additive that enhances the ignition quality of diesel fuels, indicated by an increase in the cetane number. google.comgoogle.com The synthesis process typically involves the nitration of 2-ethylhexanol with a mixture of nitric and sulfuric acids. google.comgoogle.comprepchem.com Studies have explored optimizing this reaction in various reactor types, including continuous flow and centrifugal mass transfer apparatuses, to improve yield and purity. google.comresearchgate.netcolab.ws
Functional Fluids (e.g., Cable Oils, Hydraulic Fluids)
Derivatives of this compound are key components in the formulation of various functional fluids. 2-Ethylhexanol and its esters are used in products such as cable oils and hydraulic fluids. atamanchemicals.comarkema.com The branching in the structure of 2-ethylhexanol and its esters inhibits crystallization, which helps to reduce viscosity and lower the freezing points of lubricants and hydraulic fluids. wikipedia.org Diesters of 2-ethylhexanol, such as di(2-ethylhexyl) azelate, are used as basestocks for high-temperature lubricants due to their enhanced oxidative and thermal stability. google.com
Chemical Synthesis and Laboratory Processes
This compound is a versatile intermediate in organic synthesis and is used in various laboratory processes. rsc.orgsigmaaldrich.comfishersci.ca It serves as a starting material for the synthesis of numerous other compounds, including 2-ethylhexanoic acid and 2-ethylhexanol. perstorp.comsigmaaldrich.comperstorp.com In laboratory settings, it can be used as a reductant in specific chemical reactions like the Mukaiyama epoxidation. sigmaaldrich.com It is also employed as a reactant in the Horner-Wadsworth-Emmons reaction to produce cis-α,β-unsaturated amides. sigmaaldrich.com Furthermore, the direct synthesis of this compound from other starting materials like crotonaldehyde (B89634) is a subject of ongoing research to develop more efficient and continuous "one-pot" processes. rsc.orgrsc.org
Environmental Fate and Ecotoxicological Considerations of 2 Ethylhexanal and Its Metabolites
Environmental Release and Distribution Pathways
The entry and movement of 2-Ethylhexanal in the environment are governed by its physical and chemical properties and its sources of emission.
This compound's release into the environment is primarily linked to its production and industrial use. nih.gov It is manufactured and utilized in closed systems, which helps to minimize its release. arkema.com However, potential releases can still happen through exhaust gases and wastewater. arkema.com The compound is used as an intermediate in organic syntheses and in the manufacturing of products like vulcanizing agents and antioxidants for rubber, which may result in its release through different waste streams. nih.gov
Furthermore, this compound is a known metabolite from the biodegradation of the plasticizer bis(2-ethylhexyl) phthalate (B1215562) (DEHP). nih.govnih.govresearchgate.net This means that environments receiving waste containing DEHP, such as wastewater treatment plants, can become sources of this compound. nih.govcanada.ca
Once released into water or soil, this compound is expected to volatilize. echemi.com Its tendency to move from water to air is indicated by its estimated Henry's Law constant of 8.4 x 10⁻⁴ atm-cu m/mole. echemi.com Based on this value, the estimated volatilization half-life from a model river (1 meter deep) is 4.6 hours, and from a model lake, it is 4.9 days. echemi.com
The compound's vapor pressure of 2 mm Hg at 25°C suggests it will also volatilize from moist soil surfaces, and potentially from dry soil surfaces as well. nih.govechemi.com Due to its vapor pressure, this compound is expected to exist almost entirely as a vapor in the atmosphere. nih.gov
| Property | Value | Reference |
|---|---|---|
| Vapor Pressure | 2 mm Hg at 25°C | nih.gov |
| Henry's Law Constant | 8.4 x 10⁻⁴ atm-cu m/mole (estimated) | echemi.com |
| Water Solubility | 400 mg/L | echemi.com |
This compound demonstrates a low tendency to bind to soil or sediment. arkema.comsantos.com Based on an estimated soil adsorption coefficient (Koc) value of 18, it is expected to have very high mobility in soil. nih.govechemi.com This low adsorption is attributed to its minimal adsorption coefficient (log Koc = 1.4). arkema.com Consequently, if released into water, it is not expected to significantly adsorb to suspended solids and sediment. santos.com
Volatilization from Water and Soil Surfaces
Biodegradation and Environmental Persistence
The persistence of this compound in the environment is limited by its susceptibility to breakdown by both biological and chemical processes.
This compound is considered to be readily biodegradable. nih.gov In sewage treatment plants, it can be introduced directly or formed as a degradation product of plasticizers like DEHP. nih.govresearchgate.netresearchgate.net Studies have detected this compound in the influents, process streams, and effluents of treatment plants. nih.govsludgenews.org
In the atmosphere, this compound exists primarily in the vapor phase and is degraded by reacting with photochemically-produced hydroxyl radicals. nih.govoltchim.ro The estimated half-life for this atmospheric reaction is approximately 11 hours, assuming an atmospheric concentration of 5x10⁵ hydroxyl radicals per cubic centimeter. nih.govechemi.com This indicates a relatively short persistence in the air. oltchim.ro
| Environmental Compartment | Process | Estimated Half-Life | Reference |
|---|---|---|---|
| Atmosphere | Reaction with Hydroxyl Radicals | ~11 hours | nih.govechemi.com |
| Model River | Volatilization | 4.6 hours | echemi.com |
| Model Lake | Volatilization | 4.9 days | echemi.com |
Microbial Metabolism of Related Compounds (e.g., DEHP, DEHA)
The environmental fate of this compound is intrinsically linked to the biodegradation of larger, more complex parent compounds, primarily the widely used plasticizers di(2-ethylhexyl) phthalate (DEHP) and di(2-ethylhexyl) adipate (B1204190) (DEHA). nih.gov These compounds are known environmental contaminants that undergo partial biodegradation by various soil microorganisms. nih.gov
The microbial degradation of these plasticizers is a multi-step process. Initially, the diester plasticizer is hydrolyzed into its corresponding monoester, mono-(2-ethylhexyl) phthalate (MEHP) from DEHP or mono-(2-ethylhexyl) adipate (MEHA) from DEHA, and the alcohol 2-ethylhexanol. researchgate.netcanada.ca This initial step is a de-esterification reaction.
Subsequently, the liberated 2-ethylhexanol is oxidized by microbial enzymes, such as alcohol dehydrogenase, to form the intermediate aldehyde, this compound. canada.caeuropa.eu This metabolic conversion has been confirmed in studies using various microorganisms, including bacteria, yeast, and fungi. researchgate.netcanada.ca For instance, the bacterium Rhodococcus rhodochrous has been shown to degrade both DEHP and DEHA, with this compound being identified as a metabolite in the gas phase emissions from this process. nih.gov The pathway generally proceeds with the further oxidation of this compound to 2-ethylhexanoic acid. canada.caeuropa.eu
The degradation pathway can be summarized as follows: DEHP/DEHA → MEHP/MEHA + 2-Ethylhexanol → this compound → 2-Ethylhexanoic Acid researchgate.netresearchgate.net
Formation and Persistence of Biodegradation Metabolites
This compound is formed as a transient intermediate during the microbial breakdown of 2-ethylhexyl esters like DEHP and DEHA. researchgate.net The process begins with the enzymatic hydrolysis of the parent plasticizer, which releases 2-ethylhexanol. canada.ca This alcohol then serves as a substrate for alcohol dehydrogenase enzymes present in microorganisms, leading to its oxidation and the formation of this compound. europa.eu
The persistence of these biodegradation metabolites in the environment is a significant concern. While the parent plasticizers are partially broken down, some of the resulting metabolites, including 2-ethylhexanol and 2-ethylhexanoic acid, have shown resistance to further rapid degradation. nih.govresearchgate.net The ethyl-branch at the alpha-carbon of 2-ethylhexanoic acid appears to sterically hinder the beta-oxidation process, which is a common pathway for fatty acid degradation, thus contributing to its persistence. europa.euresearchgate.net
Studies have shown that while DEHP and DEHA can be partially degraded, the metabolites can accumulate. In a study with Rhodococcus rhodochrous, a significant portion of the 2-ethylhexanol component from DEHA was stripped into the gas phase as either 2-ethylhexanol or this compound, with very little being fully mineralized. nih.gov This suggests that these volatile metabolites can be released into the atmosphere rather than being completely degraded in the soil or water, contributing to their environmental distribution. nih.gov
Ecological Impact Assessments
Aquatic Toxicity to Fish, Invertebrates, and Algae
The ecotoxicological effects of this compound and its precursor, 2-ethylhexanol, have been evaluated across various aquatic trophic levels. Generally, 2-ethylhexanol is considered to be moderately toxic or harmful to aquatic life in acute exposure scenarios. arkema.comsantos.com
Studies on the acute toxicity of 2-ethylhexanol have yielded the following results for key aquatic organisms:
Fish: The toxicity to fish species like Salmo gairdneri (rainbow trout) and Danio rerio has been established, with LC50 values falling within a range that indicates moderate toxicity. researchgate.net
Invertebrates: For aquatic invertebrates such as Daphnia magna, 2-ethylhexanol is also classified as harmful, although some studies suggest they may be slightly less sensitive than fish and algae. santos.comresearchgate.net
Algae: The green alga Chlorella emersonii has shown sensitivity to 2-ethylhexanol, with concentrations of 50 to 100 mg/dm³ severely inhibiting its growth rate. researchgate.netalberta.ca
The following table summarizes the aquatic toxicity data for the related compound, 2-ethylhexanol.
| Species | Trophic Level | Endpoint | Value (mg/L) | Reference |
| Salmo gairdneri | Fish | LC50 | 0.3 - 100 | researchgate.net |
| Daphnia magna | Invertebrate | EC50 | 11.5 | santos.com |
| Chlorella emersonii | Algae | EC50 | 0.3 - 100 | researchgate.net |
This table presents data for 2-ethylhexanol as a proxy for this compound.
Potential for Bioaccumulation in Food Chains
Bioaccumulation is the process by which a chemical substance is absorbed by an organism from water and food at a rate greater than that at which it is lost. The potential for a substance to bioaccumulate is often estimated using its octanol-water partition coefficient (Log Kow) and its bioconcentration factor (BCF).
For this compound, an estimated BCF of 49 suggests a moderate potential for bioconcentration in aquatic organisms. nih.gov The closely related compound, 2-ethylhexanol, has a moderate octanol-water partition coefficient (log Kow) of 2.9 and a low BCF of 25.3, indicating a low potential to accumulate in the food chain. arkema.comscribd.com These substances are generally considered not to bioaccumulate significantly due to their rapid metabolism and excretion by organisms. europa.euscribd.com The substance is readily biodegradable and is not expected to persist to a degree that would lead to significant biomagnification in food webs. santos.comatamanchemicals.com
| Parameter | Value (this compound) | Value (2-Ethylhexanol) | Indication | Reference |
| Bioconcentration Factor (BCF) | ~49 (Estimated) | 25.3 | Moderate/Low Potential | nih.govscribd.com |
| Log Kow | - | 2.9 | Low Potential | arkema.com |
Effects on Plant Germination and Seedling Formation
Research into the phytotoxicity of volatile organic compounds (VOCs) has demonstrated that this compound can have significant detrimental effects on plant development. In studies using the model plant Arabidopsis thaliana, exposure to this compound in the atmosphere completely inhibited seedling formation. researchgate.netnih.gov
Furthermore, even after germination, this compound had a negative impact on the health of two-week-old vegetative plants, as measured by a decrease in fresh weight. researchgate.netnih.gov While many VOCs can affect plant growth, aldehydes as a class, including this compound, have shown particularly strong inhibitory effects on both seed germination and subsequent seedling development. nih.gov However, it was noted that once the seeds were removed from the VOC-exposed environment, they were able to resume germination, suggesting the inhibitory effect may be reversible. nih.gov
| Plant Species | Effect of this compound | Finding | Reference |
| Arabidopsis thaliana | Seedling Formation | 100% inhibition of seedling formation upon exposure. | researchgate.netnih.gov |
| Arabidopsis thaliana | Vegetative Growth | Negative impact on fresh weight of two-week-old plants. | researchgate.netnih.gov |
Influence on Indoor Air Quality
This compound, along with its precursor 2-ethylhexanol, is a recognized contributor to indoor air pollution. nih.govnih.gov These compounds are not typically emitted directly from building materials in their primary form. Instead, they are often formed from the chemical degradation of other materials. nih.govnih.gov
A primary source is the hydrolysis of plasticizers, such as DEHP, present in polyvinyl chloride (PVC) flooring and adhesives. nih.gove3s-conferences.org When these materials come into contact with moisture, particularly alkaline moisture from concrete slabs, the plasticizers can break down, releasing 2-ethylhexanol. nih.gov This alcohol is volatile and can be further oxidized to this compound. The presence of this compound has been confirmed in gas phase emissions resulting from the biodegradation of DEHA. nih.gov
Elevated indoor concentrations of these compounds have been associated with poor perceived air quality and symptoms related to "sick building syndrome," such as irritation of the eyes, nose, and throat. nih.gove3s-conferences.org Unlike some other VOCs that dissipate relatively quickly, 2-ethylhexanol can persist in indoor environments for extended periods, increasing the risk of exposure for occupants. nih.gov Studies have measured indoor air concentrations of 2-ethylhexanol ranging from less than 1 µg/m³ to over 1000 µg/m³. alberta.cae3s-conferences.org The use of emission barriers has been shown to be effective in reducing indoor air concentrations of these harmful compounds. e3s-conferences.orguclpress.co.uk
Toxicological and Health Research
Metabolic Pathways and Biotransformation
The biotransformation of 2-Ethylhexanal primarily involves its oxidation to 2-Ethylhexanoic acid, which then undergoes further metabolic processes. This compound is also a known metabolite of the plasticizer di(2-ethylhexyl) phthalate (B1215562) (DEHP). nih.govnih.gov
This compound is an intermediate in the industrial production of 2-Ethylhexanoic acid and 2-Ethylhexanol. atamanchemicals.comwikipedia.org In biological systems, this compound is oxidized to form its corresponding carboxylic acid, 2-Ethylhexanoic acid (2-EHA). nih.govatamanchemicals.com This conversion is a critical step in its metabolism. This metabolic step is analogous to the metabolism of 2-Ethylhexanol, which is first metabolized to this compound and subsequently to 2-Ethylhexanoic acid. europa.eu
Once formed, 2-Ethylhexanoic acid undergoes several metabolic transformations to facilitate its excretion from the body. These pathways include conjugation and further oxidation.
Glucuronic Acid Conjugation: A significant metabolic pathway for 2-EHA is conjugation with glucuronic acid. europa.eu This process, occurring mainly in the liver, is catalyzed by UDP-glucuronyltransferases (UGTs) and results in the formation of 2-Ethylhexanoic acid glucuronide. ontosight.ai This conjugation increases the water solubility of the compound, aiding its elimination. ontosight.ai In various mammalian species, including humans, dogs, and rats, liver microsomes have been shown to glucuronidate 2-EHA. nih.gov The glucuronide of 2-EHA is a major urinary metabolite found in studies on female Fischer 344 rats. tandfonline.com
ω-oxidation and β-oxidation: In addition to conjugation, 2-EHA is metabolized through oxidation at the terminal (ω) and penultimate (ω-1) carbon atoms of the hexyl chain. europa.eu This leads to the formation of hydroxylated metabolites such as 2-ethyl-5-hydroxyhexanoic acid and 2-ethyl-6-hydroxyhexanoic acid, as well as the dicarboxylic acid, 2-ethyl-1,6-hexanedioic acid (also known as 2-ethyladipic acid). europa.eutandfonline.com These oxidized metabolites can also be conjugated with glucuronic acid before excretion. europa.eueuropa.eu Evidence for metabolism via β-oxidation has also been documented, suggesting that 2-EHA can be incorporated into normal cellular intermediary metabolism. tandfonline.com However, the ethyl group at the alpha-position can inhibit mitochondrial β-oxidation, making ω- and ω-1 oxidation competitive detoxification pathways. europa.eu
Oxidative Biotransformation to 2-Ethylhexanoic Acid
Acute Toxicity Studies
Acute toxicity studies have been conducted to determine the effects of single high-dose exposures to this compound via inhalation, dermal, and oral routes.
Inhalation of this compound is associated with respiratory irritation. thegoodscentscompany.com Symptoms reported following exposure include coughing and a sore throat. nih.gov The related compound 2-ethyl-2-hexenal (B1232207) is also known to be an irritant to the respiratory tract. nih.gov Research on the precursor, 2-Ethylhexanol, has shown that it can cause temporary irritation of the respiratory tract. basf.combasf.com
The acute inhalation toxicity has been quantified in animal studies. In rats, the 4-hour lethal concentration 50 (LC50) was found to be greater than 6.83 mg/L. fishersci.com
Studies on the acute effects of dermal and oral exposure to this compound have established its toxicity profile. The compound is considered to have low acute toxicity when ingested. Oral LD50 values in rats have been reported in several studies, with values of 2600 mg/kg, 3078 mg/kg, and 3730 mg/kg. thegoodscentscompany.com
Dermal exposure studies indicate very low toxicity. The dermal LD50 in rats was reported to be greater than 16 g/kg, and in guinea pigs, the value was greater than 16,000 mg/kg. thegoodscentscompany.comfishersci.com
| Exposure Route | Species | Value | Source |
|---|---|---|---|
| Oral | Rat | LD50: 2600 mg/kg | thegoodscentscompany.com |
| Oral | Rat | LD50: 3078 mg/kg | thegoodscentscompany.com |
| Oral | Rat | LD50: 3730 mg/kg | thegoodscentscompany.com |
| Dermal | Rat | LD50: > 16 g/kg | fishersci.com |
| Dermal | Guinea Pig | LD50: > 16000 mg/kg | thegoodscentscompany.com |
| Inhalation | Rat | LC50: > 6.83 mg/L (4h) | fishersci.com |
Inhalation Exposure Effects (e.g., Respiratory Irritation, Lethality Thresholds)
Irritation and Sensitization Research
Research indicates that this compound is an irritant to the eyes, skin, and respiratory system. thegoodscentscompany.com The related compound, 2-ethyl-2-hexenal, is also described as a moderate skin and eye irritant, capable of causing first-degree burns on short contact. nih.gov Studies on the precursor, 2-Ethylhexanol, confirm it as a skin and eye irritant. basf.comsantos.comeuropa.euepa.govchemicalds.comarkema.comfishersci.fr
Regarding sensitization, some data suggests that this compound may cause sensitization by skin contact. wikipedia.orgfishersci.com In contrast, studies on its precursor, 2-Ethylhexanol, have shown that it does not cause skin sensitization in humans. basf.comsantos.com
| Effect | Area | Finding | Source |
|---|---|---|---|
| Irritation | Eyes | Irritating | thegoodscentscompany.com |
| Irritation | Skin | Irritating | thegoodscentscompany.com |
| Irritation | Respiratory System | Irritating | thegoodscentscompany.com |
| Sensitization | Skin | May cause sensitization by skin contact | wikipedia.orgfishersci.com |
Skin and Eye Irritation
This compound has been shown to cause skin and eye irritation. basf.comflottec.mxchemicalds.comixom.comcarlroth.com In rabbits, it is a mild skin and eye irritant. oecd.org Studies on rabbits indicate that this compound is markedly irritant to the eyes, with effects being fully reversible within 21 days. europa.eu Moderate reddening of the conjunctivae was observed in all animals at 24 and 48 hours post-treatment, and slight chemosis was seen in two animals, with all animals being free of this effect by day 8. europa.eu Another study reported slight to marked effects on the cornea, iris, and conjunctiva in all animals 24 hours after treatment, with full recovery within 14 days. europa.eu
In human studies, exposure to this compound vapor has been associated with irritation of the mucous membranes in the eyes, nose, and throat. researchgate.net Controlled exposure of volunteers to 1 mg/m³ of vaporized 2-ethyl-1-hexanol for two hours resulted in a minimal but significant increase in subjective ratings of eye discomfort. nih.gov However, no significant effects were observed on blinking frequency, eye break-up time, or vital staining of the eye. nih.gov
Dermal application studies in rats have also demonstrated skin irritation, with effects such as exfoliation and encrustation noted. europa.eu One study in rabbits using a semi-occlusive patch reported severe erythema and edema at 24 hours, which persisted for 72 hours. industrialchemicals.gov.au Severe and irreversible skin reactions, including scab formation and the formation of new skin, were observed in all animals between six and fourteen days after patch removal, with scars and peeling scabs present within two weeks, indicating full-thickness skin destruction. industrialchemicals.gov.au
Allergic Skin Reactions
Current research indicates that this compound does not cause allergic skin reactions. arkema.com In a human study using the maximization method of Kligman with 29 volunteers, no skin sensitization was observed. europa.eu While this study has limitations in its methodology and reporting, it suggests a lack of sensitizing potential. europa.eu Additionally, there is no structural alert or historical evidence to suggest a sensitizing potential for primary aliphatic alcohols. europa.eu Based on the combined findings, further testing for skin sensitization is not considered scientifically justified. europa.eu
Genotoxicity and Mutagenicity Assessments
In Vitro and In Vivo Testing
In Vitro Findings:
Bacterial Reverse Mutation Assays (Ames test): Multiple studies using Salmonella typhimurium and Escherichia coli strains, with and without metabolic activation, have consistently shown negative results for mutagenicity. oecd.orgcanada.cainchem.orgoecd.org
Mammalian Cell Gene Mutation Assays: In a mouse lymphoma assay, this compound did not show mutagenic activity. nih.gov Similarly, a gene mutation study in Chinese hamster ovary (CHO) cells was negative. oecd.org
Chromosomal Aberration Assays: An assay for chromosomal aberrations in CHO cells was negative without metabolic activation but showed a weak positive result in the presence of metabolic activation. canada.ca
Other In Vitro Tests: Positive results were reported for DNA damage and unscheduled DNA synthesis in rat hepatocytes without metabolic activation. canada.ca A weak positive result for sister chromatid exchange was noted in human lymphocytes without metabolic activation. canada.ca
In Vivo Findings:
No in vivo genotoxicity assays for this compound itself were identified in the literature. canada.ca However, its metabolite, 2-ethylhexanol, has been tested and found to be non-genotoxic in several in vivo assays. canada.ca
2-ethylhexanol produced negative results in a dominant lethal assay in mice exposed orally and did not cause DNA binding in the liver of mice. canada.ca
No increase in micronucleated polychromatic erythrocytes was observed in mice exposed to 2-ethylhexanol via intraperitoneal injection. canada.ca
A chromosome aberration assay in the bone marrow cells of rats dosed orally with 2-ethylhexanol yielded negative results. canada.ca
2-ethylhexaldehyde, a related compound, did not induce micronuclei in the bone marrow of mice following oral administration. oecd.org
Salmonella/Microsome Assay Results
The Salmonella/microsome assay, commonly known as the Ames test, has been repeatedly used to evaluate the mutagenic potential of this compound. The compound was not found to be mutagenic in various strains of Salmonella typhimurium (TA98, TA100, TA1535, TA1537, and TA1538), both with and without the addition of a metabolic activation system (S9). inchem.orgnih.gov One study reported that cytotoxicity, but not genotoxicity, was observed at the highest tested concentration. industrialchemicals.gov.au Another study also confirmed that 2-ethylhexaldehyde was not mutagenic to Salmonella typhimurium at concentrations up to 666 µ g/plate . oecd.org
Table 1: Results of Genotoxicity Assays on this compound
Carcinogenicity Studies
Long-term studies in animals have not found this compound to be carcinogenic. arkema.comsantos.com A two-year oral gavage study in Fischer 344 rats and B6C3F1 mice did not show any evidence of carcinogenicity. industrialchemicals.gov.auindustrialchemicals.gov.au In this study, the number of primary, benign, and malignant tumors in the high-dose group was actually lower than in the control groups. industrialchemicals.gov.au
Reproductive and Developmental Toxicity Research
Regarding developmental toxicity, no adverse effects were seen in animals exposed to 2-ethylhexanol via oral, dermal, or inhalation routes. santos.com In vitro tests with this compound showed no developmental effects in the absence of maternal toxicity. oxea-chemicals.com In a dermal developmental toxicity study in rats with 2-ethylhexanol, the only maternal effects observed were local skin irritation at mid and high doses, with no developmental toxicity observed. santos.com Another oral developmental toxicity study in rats reported fetotoxic effects, such as reduced fetal body weights and increased skeletal variations, at a dose level that also caused minimal maternal toxicity. industrialchemicals.gov.au However, no teratogenicity was reported. industrialchemicals.gov.au A dermal study in rats showed no treatment-related developmental effects. industrialchemicals.gov.au It is worth noting that the major metabolite of this compound, 2-ethylhexanoic acid, has been classified as a substance with possible risk of harm to the unborn child. industrialchemicals.gov.au
Table 2: List of Compound Names
Effects on Reproductive Organs
Studies on 2-ethylhexanol, a related compound, have provided insights into the potential effects on reproductive organs. In long-term animal studies, no adverse effects on reproductive organs were observed. arkema.com Specifically, in 13-week studies involving mice and rats, there were no treatment-related histological changes in the testes or ovaries. oecd.org Animal studies have indicated that Di(2-ethylhexyl) phthalate (DEHP), which is metabolized to 2-ethylhexanol and other compounds, can have a hazardous effect on the male reproductive system by suppressing testosterone (B1683101) biosynthesis, which may lead to tubular atrophy and testicular degeneration. nih.gov
In a study on Fischer 344 rats, administration of 2-ethyl-1-hexanol for three months at various doses led to several observations, though direct effects on reproductive organs were not the primary focus.
Table 1: Effects of 2-Ethyl-1-Hexanol on Male and Female Fischer 344 Rats
| Dosage Group | Observed Effects |
|---|---|
| 250 mg/kg bw/day | - Decreased serum alkaline phosphatase and glucose in males- Decreased serum alanine (B10760859) aminotransferase in females- Increased liver-to-body weight ratios in males and females- Increased stomach-to-body weight ratio in females- Decreased fat deposition in the liver cells of males |
| 500 mg/kg bw/day | - Decreased body weight and body weight gain in males and females- Decreased serum alanine aminotransferase, glucose, and cholesterol in males and females- Increased reticulocytes in males and females- Decreased serum alkaline phosphatase in males- Increased serum protein and albumin in males- Increased absolute liver weights in males and females- Increased absolute stomach weights in females- Increased organ-to-body weight and organ-to-brain weight ratios for liver and stomach in males and females |
Data sourced from a 3-month gavage study on Fischer 344 rats. inchem.org
Embryotoxicity and Teratogenicity Studies
Research has investigated the potential for this compound and its related compounds to cause embryotoxicity and teratogenicity. Studies on 2-ethylhexanoic acid (2-EHA), a metabolite, have shown indications of an embryotoxic effect. In Wistar rats, 2-EHA was found to be teratogenic, causing an increase in malformations at doses that were not apparently maternally toxic or embryotoxic. oup.com A dose-dependent increase in skeletal malformations was observed, with a significant finding being clubfoot, which is a definitive indicator of teratogenicity in rats. oup.com
However, other studies have shown no evidence of embryotoxicity, fetotoxicity, or teratogenicity for 2-ethyl-1-hexanol at any dose level tested. epa.gov When administered by gavage to rats, 2-ethyl-1-hexanol was associated with a statistically significant increase in malformed live fetuses at a high dose, with malformations including hydronephrosis, tail defects, and limb defects. inchem.org In mice, teratogenic effects were observed but occurred in the presence of severe maternal toxicity. inchem.org
Table 2: Developmental Toxicity of 2-Ethylhexanoic Acid in Wistar Rats
| Dosage | Maternal Effects | Fetal Effects |
|---|---|---|
| 100 mg/kg | Not apparent | Increased frequency of skeletal malformations |
| 300 mg/kg | Not apparent | Slightly reduced body weight in female fetuses |
| 600 mg/kg | Reduction in body weight | Slightly reduced body weight in both sexes |
Data from a study on Wistar rats. oup.com
Peroxisome Proliferation Effects
Studies in rodents have shown that repeated exposure to 2-ethylhexanol can cause liver effects, specifically peroxisome proliferation. santos.com This effect involves an increase in the number of peroxisomes, which are organelles within the cell. Research has indicated that 2-ethylhexanoic acid is likely the proximate peroxisome proliferator derived from related compounds. nih.gov
The administration of 2-ethylhexanol to rats and mice resulted in a dose-related induction of peroxisomal ß-oxidation. inchem.org In one study, feeding rats a diet with 2% 2-ethyl-1-hexanol for three weeks led to peroxisome proliferation and significant increases in the activities of liver catalase and carnitine acetyltransferase. inchem.org However, it is noted that these effects observed in rodents are not thought to occur in humans. santos.com
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-Ethyl-1-hexanol |
| 2-Ethylhexanoic acid |
| Di(2-ethylhexyl) phthalate |
| Catalase |
| Carnitine acetyltransferase |
| Mono(2-ethylhexyl)phthalate |
| Mono(2-ethyl-5-oxohexyl) phthalate |
| Mono(2-ethyl-5-hydroxyhexyl) phthalate |
| Lauric acid |
| Di (2-ethylhexyl) adipate (B1204190) |
| Valproic acid |
| Tri(2-ethylhexyl)trimellitate |
| n-Butyraldehyde |
| 2-Ethyl-2-hexenal |
Analytical Chemistry and Detection Methodologies
Chromatographic Techniques for Detection and Quantification
Chromatography is a fundamental technique for separating, identifying, and quantifying chemical compounds. For a volatile compound like 2-ethylhexanal, gas chromatography is often the method of choice, while high-performance liquid chromatography can also be utilized, typically after derivatization.
Gas Chromatography (GC) with Flame Ionization Detection (FID)
Gas chromatography with a flame ionization detector (GC-FID) is a robust and widely used method for the quantitative analysis of this compound. kelid1.irbuilderscience.pl In this technique, a sample is vaporized and injected into a capillary column, where compounds are separated based on their boiling points and interactions with the column's stationary phase. kelid1.ir As the separated components exit the column, they are burned in a hydrogen-air flame. The ions produced in the flame generate an electrical signal that is proportional to the amount of the compound present. paint.org
This method is suitable for determining the purity of this compound and for quantifying it in various samples, including workplace air and as a contaminant in other chemical products. builderscience.plijpar.com For instance, a validated GC-FID method was developed to determine the concentration of 2-ethylhexanol in octyl stearate, demonstrating the technique's applicability in quality control of cosmetic ingredients. ijpar.com The Occupational Safety and Health Administration (OSHA) has also outlined a method for monitoring 2-ethylhexanol in air, which involves collection on charcoal tubes followed by analysis using GC-FID. alberta.ca
Key parameters in a GC-FID analysis include the type of capillary column, temperature programming of the oven, and flow rates of the carrier gas. kelid1.irijpar.com For example, a common setup might use a capillary column like an HP-5MS, with a specific temperature program to ensure good separation of this compound from other volatile compounds in the sample. ijpar.com
Table 1: Example GC-FID Parameters for this compound Analysis
| Parameter | Value |
|---|---|
| Column | HP-5MS (30m, 0.25mm ID, 0.25µm film) |
| Injector | Split/Splitless |
| Detector | Flame Ionization Detector (FID) |
| Carrier Gas | Helium or Nitrogen |
| Oven Program | Specific temperature ramp to separate analytes |
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-performance liquid chromatography (HPLC) is another powerful technique for the analysis of this compound, particularly when dealing with complex matrices or when the compound is not sufficiently volatile for GC. wikipedia.org Since this compound itself does not have a strong chromophore for UV detection, a derivatization step is typically required. researchgate.net This involves reacting the aldehyde with a labeling agent, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), to form a derivative that can be easily detected by a UV-Vis detector. researchgate.netembrapa.br
This derivatization method allows for the sensitive quantification of this compound in various samples, including air and wine. embrapa.brsigmaaldrich.com For example, this compound has been determined in the atmosphere of charcoal plants using HPLC with UV detection after derivatization. sigmaaldrich.comscientificlabs.co.uk The resulting hydrazones are separated on a reversed-phase HPLC column and quantified based on their UV absorbance. researchgate.netembrapa.br
The choice of mobile phase, gradient elution program, and detection wavelength are critical for successful HPLC analysis. embrapa.br A typical mobile phase might consist of a mixture of acetonitrile (B52724) and water, with a gradient program to optimize the separation of different aldehyde-DNPH derivatives. embrapa.br
Table 2: HPLC-UV Method for Aldehyde Analysis (as DNPH derivatives)
| Parameter | Value |
|---|---|
| Derivatizing Agent | 2,4-dinitrophenylhydrazine (DNPH) |
| Column | Reversed-phase C18 |
| Mobile Phase | Acetonitrile/Water Gradient |
| Detector | UV-Vis |
| Detection Wavelength | ~360 nm |
Gas Chromatography-Mass Spectrometry (GC/MS) for Identification
For unambiguous identification of this compound, especially in complex mixtures or at trace levels, gas chromatography coupled with mass spectrometry (GC/MS) is the gold standard. nih.govresearchgate.net While GC separates the components of a mixture, the mass spectrometer provides detailed structural information by breaking down the molecules into characteristic fragment ions. chromatographyonline.com This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint, allowing for confident identification of the compound. chromatographyonline.com
GC/MS is particularly useful in identifying thermal degradation products, such as in the analysis of polymeric materials where plasticizers like bis(2-ethylhexyl) phthalate (B1215562) can decompose to form this compound. chromatographyonline.comchromatographyonline.com It has also been used to identify this compound in drinking water and indoor air samples. researchgate.netresearchgate.net In a study on drinking water, GC/MS was used to confirm the presence of 2-ethyl-1-hexanol after initial detection by GC-FID. nih.govresearchgate.net
The selection of appropriate mass-to-charge ratio (m/z) ions for monitoring can enhance the selectivity and sensitivity of the analysis, a technique known as selected ion monitoring (SIM). researchgate.net
Sample Preparation and Matrix Considerations
Effective sample preparation is a critical step in the analytical workflow for this compound, as it serves to isolate the analyte from the sample matrix, concentrate it, and convert it into a form suitable for analysis. The complexity of the sample matrix dictates the choice of the preparation technique.
Volatile Compound Stripping and Adsorption Techniques
For the analysis of this compound in aqueous samples like drinking water, a common approach is volatile compound stripping, also known as purge and trap. nih.govresearchgate.net In this method, an inert gas is bubbled through the water sample, stripping the volatile organic compounds, including this compound, from the liquid phase. nih.govresearchgate.net The stripped compounds are then carried in the gas stream and trapped on an adsorbent material, such as activated charcoal or a polymeric sorbent. alberta.canih.govresearchgate.net
This technique effectively concentrates the analyte from a large volume of water, thereby increasing the sensitivity of the subsequent analysis. nih.govresearchgate.net The trapped compounds can then be thermally desorbed directly into a GC system or eluted with a small volume of solvent. alberta.ca The Occupational Safety and Health Administration (OSHA) employs a similar adsorption technique for air sampling, where air is drawn through a sorbent tube containing activated charcoal to capture volatile compounds like 2-ethylhexanol. alberta.ca
Solvent Elution Methods
Once this compound is adsorbed onto a solid-phase material, it must be desorbed for analysis. Solvent elution is a widely used technique for this purpose. alberta.canih.govresearchgate.net A small volume of an appropriate organic solvent is passed through the adsorbent material, dissolving the trapped analytes and carrying them into a collection vial. alberta.ca
The choice of solvent is crucial and depends on the analyte's solubility and the subsequent analytical method. For instance, in the analysis of 2-ethyl-1-hexanol from activated charcoal tubes, dichloromethane (B109758) or carbon disulfide has been used for elution before GC analysis. builderscience.plresearchgate.net The eluate can then be directly injected into the chromatograph or concentrated further if necessary. aisti.co.jp This method is integral to the analytical procedures for determining 2-ethylhexanol concentrations in both air and water samples. alberta.caresearchgate.net
Applications in Environmental and Occupational Monitoring
Atmospheric Analysis in Industrial Settings
The monitoring of this compound in the air of industrial environments, particularly in facilities where it is produced or used, is essential for occupational health and safety. A primary application of its atmospheric analysis is in charcoal plants. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is a validated method for determining the concentration of this compound in these settings. chemicalbook.com This method allows for the precise quantification of airborne this compound, helping to ensure that exposure levels remain within acceptable limits.
Workers in facilities manufacturing or utilizing 2-Ethylhexanol, a closely related compound, may also be exposed to this compound. arkema.com Exposure can occur during various activities, including cleaning, maintenance, material transfer, and sampling. arkema.com The analysis of air samples in these environments helps in assessing the effectiveness of control measures and ensuring worker safety. A gas chromatographic method has also been described for the air analysis of ethylhexanal. nih.gov
The initial threshold screening level (ITSL) for this compound has been set at 10 μg/m³ based on an annual averaging time, providing a benchmark for air quality monitoring. chemicalbook.com
Determination in Water Samples
This compound can be a contaminant in water, often as a result of industrial discharge or the degradation of plasticizers. An analytical procedure for the determination of the related compound 2-ethyl-1-hexanol (2-EH) in drinking water involves volatile-compound stripping, adsorption on activated-charcoal-filled tubes, solvent elution, and subsequent analysis by gas chromatography. nih.govresearchgate.net Identification is typically performed using gas chromatography/mass spectrometry (GC/MS), while quantification is achieved with gas chromatography with flame ionization detection (GC-FID). nih.govresearchgate.net
Studies analyzing bottled water have detected 2-EH at concentrations of 2-10 micrograms per liter. nih.govresearchgate.net The presence of di-2-ethylhexyl phthalate (D2EHP) was also noted in these samples at concentrations of 2-30 micrograms per liter. nih.govresearchgate.net While hydrolysis of D2EHP is a potential source of 2-EH, tests indicated that it is more likely a direct contaminant from packaging materials where it is present as a residue from the synthesis of D2EHP. nih.govresearchgate.net
The table below summarizes the findings from the analysis of bottled drinking water samples.
| Sample Type | Contaminant | Concentration Range (µg/L) |
| Bottled Water | 2-ethyl-1-hexanol (2-EH) | 2 - 10 |
| Bottled Water | di-2-ethylhexyl phthalate (D2EHP) | 2 - 30 |
Data sourced from analyses of bottled water with undesirable organoleptic characteristics. nih.govresearchgate.net
Analysis in Wood Pellets and Other Materials
This compound has been identified as a volatile organic compound (VOC) emitted from wood pellets during storage. The analysis of emissions from wood pellets is important for assessing occupational and domestic health hazards, as high concentrations of aldehydes, including this compound, can accumulate in storage areas.
Air sampling from wood pellet warehouses has been conducted using adsorbent sampling techniques with analysis by gas chromatography-mass spectrometry (GC-MS). In one study, a GC-MS chromatogram of an air sample from a pellet warehouse identified this compound among other volatile compounds.
Furthermore, this compound may be used as an internal standard for the determination of analytes from wood pellets using chromatography-based techniques. chemicalbook.com This highlights its role in the quality control and safety assessment of wood-based materials. The compound has also been noted in emissions from building materials, such as those containing polyvinyl chloride (PVC) flooring, where it can be formed through the hydrolysis of plasticizers like di(2‐ethylhexyl) phthalate. nih.gov
The following table lists compounds identified in air samples from wood pellet storage.
| Compound |
| Acetone |
| Butanal |
| Isopropanol |
| Pentanal |
| a-Pinene |
| n-Hexanal |
| b-Pinene |
| Carene |
| Heptanal |
| Methyl-isopropylbenzene |
| Octanal |
| 2-Heptenal |
| Nonanal |
| This compound |
| Benzaldehyde |
| Pentanoic acid |
| Hexanoic acid |
This table is based on GC-MS analysis of a Tenax sample from a wood pellet warehouse.
Occupational Exposure and Risk Management
Exposure Scenarios in Manufacturing and Use
Occupational exposure to 2-Ethylhexanal primarily occurs in industrial settings during its manufacture and use. arkema.com The substance is often handled in closed systems, which helps to minimize worker exposure. ashland.com However, the potential for exposure exists during activities such as loading, unloading, sampling, and maintenance operations. arkema.comashland.com
Key exposure scenarios include:
Manufacturing: Workers involved in the production of this compound may be exposed during the chemical synthesis process. arkema.com This can occur through inhalation of vapors or direct skin contact with the liquid.
Use as an Intermediate: this compound is a key intermediate in the synthesis of other chemicals like 2-ethylhexyl acrylate (B77674) and certain plasticizers. europa.euatamanchemicals.com Exposure can happen during the transfer and processing of the substance in these applications. arkema.com
Formulation of Products: The substance is used in the formulation of various products, including cleaning agents, inks, and lubricants. ashland.comatamanchemicals.com Workers in these formulation facilities may be exposed when mixing ingredients. ashland.com
Professional Use: Professionals in sectors like construction and printing may be exposed when using products containing this compound, such as adhesives and coatings. arkema.comeuropa.eu The use of protective gloves is recommended to prevent dermal exposure in these scenarios. arkema.com
Environmental exposure is also a possibility, mainly through wastewater and exhaust gases from manufacturing and processing facilities. europa.eu
Workplace Air Monitoring and Analytical Procedures
To ensure worker safety, monitoring the concentration of this compound in the workplace air is crucial, especially in areas where exposure is likely.
Several analytical methods are available for this purpose:
Sorbent Tube Sampling: A standard method for monitoring this compound in the air involves using charcoal solid sorbent tubes. atamanchemicals.comalberta.ca Air is drawn through the tube, and the chemical is adsorbed onto the charcoal. builderscience.pl
Gas Chromatography (GC): After collection, the sample is typically desorbed using a solvent like dichloromethane (B109758) and then analyzed using a gas chromatograph with a flame ionization detector (GC-FID). builderscience.plresearchgate.net This method allows for the selective determination of this compound, even in the presence of other substances. builderscience.pl
Passive Monitoring Badges: Vapor monitors, which can be worn as badges in the breathing zone of a worker, are also available for measuring personal exposure. acsbadge.com These devices work by air diffusing through a microporous membrane and collecting the vapor on a specially prepared adsorbent. acsbadge.com The badge is then sent to a laboratory for analysis. acsbadge.com
The Occupational Safety and Health Administration (OSHA) has developed and reported a reference air monitoring method for this compound. atamanchemicals.comalberta.ca For a 24-liter air sample, one developed method has a measurement range of 0.013 to 0.26 mg/ml, with a limit of detection of 8.05 ng/ml and a limit of quantification of 24.14 ng/ml. builderscience.pl
Safety Guidelines and Regulatory Compliance
Under the European Union's Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation, this compound is a registered substance. europa.eueuropa.eu This means that companies that manufacture or import this chemical into the EU have submitted a registration dossier to the European Chemicals Agency (ECHA). europa.eureachcentrum.eu
According to the classification provided by companies to ECHA, this compound is a flammable liquid and vapor, may cause an allergic skin reaction, and is suspected of damaging fertility or the unborn child. europa.euoxea-chemicals.com The substance is not listed on the candidate list of substances of very high concern (SVHC) for authorization. oxea-chemicals.com Manufacturers and importers are required to include relevant safety information in the chemical safety reports and safety data sheets (SDS).
This compound is listed on numerous international and national chemical inventories, indicating its global commercial use. These inventories include:
Australia: Australian Inventory of Chemical Substances (AICS) oxea-chemicals.comsantos.com
Canada: Domestic Substances List (DSL) oxea-chemicals.com
China: Inventory of Existing Chemical Substances in China (IECSC) oxea-chemicals.com
European Union: EC Inventory oxea-chemicals.com
Japan: Inventory of Existing and New Chemical Substances (ENCS) and the Industrial Safety and Health Law (ISHL) oxea-chemicals.com
Mexico: National Inventory of Chemical Substances (INSQ) oxea-chemicals.com
New Zealand: New Zealand Inventory of Chemicals (NZIoC) oxea-chemicals.comcarlroth.com
Philippines: Philippine Inventory of Chemicals and Chemical Substances (PICCS) oxea-chemicals.comcarlroth.com
Taiwan: Taiwan Chemical Substance Inventory (TCSI) oxea-chemicals.comcarlroth.com
United States: Toxic Substances Control Act (TSCA) Inventory oxea-chemicals.comcarlroth.com
The aggregated national production volume in the United States was reported to be between 50 and less than 100 million pounds. nih.govechemi.com
EU REACH Regulations
Protective Measures and Handling Practices
To minimize occupational risks associated with this compound, a combination of engineering controls, personal protective equipment (PPE), and safe handling practices is essential.
Engineering Controls:
Ventilation: Adequate ventilation, including local exhaust systems, should be in place to keep airborne concentrations below exposure limits. fishersci.comchemicalds.com
Closed Systems: Handling the substance in closed systems is a primary way to limit worker exposure. ashland.comoxea-chemicals.com
Explosion-Proof Equipment: Use of explosion-proof electrical, ventilating, and lighting equipment is recommended due to the flammability of the chemical. fishersci.com
Personal Protective Equipment (PPE):
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles. fishersci.comchemicalbook.com
Skin Protection: Wear protective gloves and clothing to prevent skin contact. fishersci.comchemicalbook.com The selected gloves should be resistant to the chemical and inspected before use. chemicalbook.com
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used. fishersci.com
Safe Handling Practices:
Handle the substance in accordance with good industrial hygiene and safety practices. fishersci.comchemicalbook.com
Avoid contact with skin, eyes, and clothing. ixom.com
Keep away from heat, sparks, open flames, and other ignition sources. oxea-chemicals.comixom.com
Use non-sparking tools and take precautionary measures against static discharge. fishersci.comixom.com
Wash hands thoroughly after handling and before breaks. oxea-chemicals.comcarlroth.com
Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse. oxea-chemicals.comchemicalbook.com
Store in a cool, dry, and well-ventilated place in tightly closed containers. oxea-chemicals.comchemicalbook.com
Future Research Directions and Emerging Trends
Development of Greener Synthesis Routes
The chemical industry is increasingly shifting towards sustainable manufacturing, and the production of 2-ethylhexanal is no exception. gsdchemical.com A significant area of future research lies in the development of greener synthesis routes that minimize waste and reduce reliance on fossil fuels.
One promising approach involves the use of bio-based feedstocks. researchgate.netresearchgate.net Lignocellulosic biomass, for instance, can be converted into intermediates like ethanol (B145695), butanol, and butyraldehyde (B50154), which can then be used to synthesize 2-ethylhexanol. researchgate.netresearchgate.netresearchgate.net This integrated biocatalytic and chemocatalytic pathway starts with the fermentation of glucose from biomass to produce butyraldehyde, which is then converted to this compound. researchgate.net Research is also exploring the direct synthesis of 2-ethylhexanol from n-butanal through a reaction that integrates n-butanal self-condensation with the hydrogenation of 2-ethyl-2-hexenal (B1232207). rsc.org
Furthermore, companies are actively developing 2-ethylhexanol variants with 100% renewable, traceable mass-balanced carbon content. fuelsandlubes.com These "green" alternatives can have a negative carbon footprint from production to the factory gate, achieved by utilizing renewable raw materials that absorb biogenic CO2. fuelsandlubes.com Innovations in production technology, such as fully enclosed continuous production, also contribute to greener manufacturing by ensuring high efficiency and minimizing emissions. zsmaterials-sales.com
Another avenue for greener synthesis is the use of environmentally friendly oxidizing agents. mdpi.com Traditional methods often employ heavy metal oxidants like chromium trioxide and potassium permanganate, which generate significant hazardous waste. frontiersin.org Research is now focused on using clean oxidants like oxygen or air, coupled with efficient catalysts, to produce 2-ethylhexanoic acid from this compound, a key step in some synthesis pathways. mdpi.comfrontiersin.org
Interactive Data Table: Comparison of Conventional and Greener Synthesis Aspects
| Feature | Conventional Route | Emerging Greener Routes |
|---|---|---|
| Feedstock | Propylene (from oil/natural gas) fuelsandlubes.com | Lignocellulosic biomass, renewable raw materials researchgate.netresearchgate.netfuelsandlubes.com |
| Key Intermediates | n-butyraldehyde google.com | Bio-derived butanol, ethanol, butyraldehyde researchgate.netresearchgate.netresearchgate.net |
| Oxidizing Agents | Heavy metal-based (e.g., KMnO4) frontiersin.org | Oxygen, Air mdpi.comfrontiersin.org |
| Environmental Impact | Higher carbon footprint, hazardous waste generation fuelsandlubes.comfrontiersin.org | Reduced carbon footprint, minimal waste fuelsandlubes.comzsmaterials-sales.com |
| Production Technology | Traditional batch or continuous processes | Fully enclosed continuous production, integrated biocatalytic and chemocatalytic processes researchgate.netzsmaterials-sales.com |
Novel Catalyst Discovery and Optimization
Catalysts are at the heart of this compound synthesis, and the discovery and optimization of novel catalysts are crucial for improving reaction efficiency and selectivity. google.com The hydroformylation of olefins, a key process in producing the precursor aldehydes, is a major area of catalyst research. mdpi.com While homogeneous rhodium-based catalysts are highly active, their recovery and recycling pose challenges. mdpi.com Therefore, a significant trend is the development of heterogeneous catalysts. mdpi.com
Recent advancements include the use of palladium on titania eggshell-type catalysts for the single-step synthesis of this compound from n-butyraldehyde. google.comgoogleapis.com This approach eliminates the need for problematic homogeneous base catalysts like sodium hydroxide (B78521). google.com These novel catalysts demonstrate high conversion rates of n-butyraldehyde (over 90%) and can be regenerated, offering a cleaner and more cost-effective production method. google.comgoogleapis.com
Researchers are also exploring bifunctional catalysts, such as those based on γ-Al2O3, for the direct synthesis of 2-ethylhexanol from n-butanal. rsc.org The optimization of these catalysts involves studying the effects of different metal loadings and reduction temperatures to achieve high conversion and selectivity. rsc.org For instance, a Pd/TiO2 catalyst has shown a 95.4% conversion of n-butanal with up to 99.9% selectivity for this compound. rsc.org
The development of spirocyclic diphosphite ligands for rhodium catalysts has also shown promise, achieving excellent activity and regioselectivity in the hydroformylation of various olefins. nih.gov In the oxidation of this compound to 2-ethylhexanoic acid, N-hydroxyphthalimide (NHPI) has emerged as an effective organocatalyst when used with oxygen or air, achieving over 99% selectivity under mild conditions. mdpi.comresearchgate.net
Interactive Data Table: Performance of Novel Catalysts in this compound Synthesis and Related Reactions
| Catalyst System | Reaction | Key Findings |
|---|---|---|
| Palladium on Titania Eggshell | Single-step synthesis of this compound from n-butyraldehyde | n-butyraldehyde conversion of at least 90% google.comgoogleapis.com |
| Pd/TiO2 | Direct synthesis of this compound from n-butanal | 95.4% conversion of n-butanal, 99.9% selectivity for this compound rsc.org |
| QSH-01 Hydrogenation Catalyst | Hydrogenation of 2-ethyl hexenal (B1195481) to 2-ethyl hexanal | ≥99.0% conversion efficiency, ≥98.0% selectivity google.com |
| Phosphomolybdovanadium Heteropolyacid | Oxidation of this compound to 2-ethylhexanoic acid | 99.83% conversion of this compound, 98.34% selectivity google.com |
| N-hydroxyphthalimide (NHPI) | Oxidation of this compound to 2-ethylhexanoic acid | >99% selectivity for 2-ethylhexanoic acid mdpi.comresearchgate.net |
Advanced Analytical Techniques for Trace Detection
As the use of this compound continues, the ability to detect trace amounts in various environmental matrices and consumer products becomes increasingly important. Future research will focus on developing more sensitive and rapid analytical techniques. While current methods exist, the focus will be on lowering detection limits and improving the efficiency of sample preparation and analysis.
This includes the refinement of chromatographic techniques, such as gas chromatography coupled with mass spectrometry (GC-MS), for the precise quantification of this compound. Innovations in sample extraction, like solid-phase microextraction (SPME), can enhance the sensitivity of these methods, allowing for the detection of ultra-trace levels in air and water samples.
Furthermore, the development of sensor-based technologies for real-time monitoring of this compound in industrial settings and indoor environments is an emerging trend. These sensors could provide continuous data on airborne concentrations, enabling better control of occupational exposure and indoor air quality.
Comprehensive Environmental Impact Assessment and Remediation Strategies
Understanding the complete environmental lifecycle of this compound is crucial for sustainable use. While it is known to be readily biodegradable, further research is needed for a more comprehensive environmental impact assessment. oxea-chemicals.comsantos.com This includes long-term studies on its effects on various ecosystems and its potential for bioaccumulation in the food chain, although current data suggests a low potential. arkema.com
Future research will likely focus on the biodegradation pathways of this compound in different environmental compartments, such as soil and sediment. canada.ca While aerobic biodegradation in water is relatively fast, its degradation under anaerobic conditions and in complex matrices requires further investigation. canada.ca
In terms of remediation, bioremediation strategies utilizing microorganisms capable of degrading this compound and its parent compounds, like 2-ethylhexanol, will be a key area of study. Identifying and engineering microbes with enhanced degradation capabilities could provide effective solutions for contaminated sites. The study of the environmental fate of 2-ethylhexanol is relevant as it can be a source of this compound in the environment. canada.ca
Interactive Data Table: Environmental Fate of 2-Ethylhexanol (a precursor to this compound)
| Environmental Compartment | Fate and Behavior | Half-life |
|---|---|---|
| Air | Degradation by photochemically produced hydroxyl radicals alberta.ca | 1.2 days alberta.ca |
| Water | Volatilization and biodegradation alberta.ca | 1.7 days (volatilization from model river) alberta.ca |
| Soil | Biodegradation, volatilization, and leaching to groundwater alberta.ca | Not specified |
| Biodegradation | Readily biodegradable santos.comarkema.comeuropa.eu | >95% degradation in 5 days (Zahn-Wellens test) europa.eu |
| Bioaccumulation Potential | Not expected to bioaccumulate santos.comarkema.com | Log Kow = 2.9 arkema.com |
Further Elucidation of Toxicological Mechanisms at Molecular Levels
While current toxicological data for 2-ethylhexanol, a related compound, suggests low acute toxicity and no evidence of carcinogenicity or genotoxicity in most studies, understanding the molecular mechanisms of action remains an important area for future research. santos.comarkema.comindustrialchemicals.gov.auepa.gov this compound itself is a metabolite of plasticizers like di-2-ethylhexyl phthalate (B1215562) (DEHP) and di-2-ethylhexyl adipate (B1204190) (DEHA). nih.gov
Future toxicological studies should focus on the specific molecular pathways affected by this compound. This includes investigating its interaction with cellular receptors, its effects on gene expression, and its potential to induce oxidative stress. Advanced techniques in molecular biology, such as transcriptomics, proteomics, and metabolomics, can provide a more detailed picture of the cellular response to this compound exposure.
Research has indicated that this compound can decrease cell viability and disrupt steroidogenesis, proving to be a more potent steroidogenic disruptor than its parent compound, MEHP, in some studies. researchgate.net Further investigation into these endocrine-disrupting effects at the molecular level is warranted. While most in vitro and in vivo genotoxicity tests for 2-ethylhexanol have been negative, continued investigation into any potential for DNA damage, especially with chronic low-level exposure, is prudent. industrialchemicals.gov.auepa.gov
Interactive Data Table: Summary of Toxicological Endpoints for 2-Ethylhexanol
| Toxicological Endpoint | Findings |
|---|---|
| Acute Toxicity (Oral, Dermal) | Low toxicity arkema.comontosight.ai |
| Acute Toxicity (Inhalation) | Harmful, may cause respiratory irritation arkema.com |
| Skin and Eye Irritation | Irritating arkema.comontosight.ai |
| Genotoxicity/Mutagenicity | Predominantly negative results in in vitro and in vivo studies arkema.comindustrialchemicals.gov.auepa.gov |
| Carcinogenicity | Not anticipated to be carcinogenic arkema.comindustrialchemicals.gov.au |
| Reproductive/Developmental Toxicity | Did not cause birth defects in laboratory animals; no adverse effects on reproductive organs in long-term studies arkema.comindustrialchemicals.gov.au |
Q & A
Q. What standardized analytical methods are recommended for quantifying 2-Ethylhexanol purity and content in chemical mixtures?
Gas chromatography (GC) is the primary method, as outlined in ASTM D5008-22 , which specifies protocols for ethyl methyl pentanol content and purity determination. Researchers should calibrate instruments using certified reference materials and validate results with triplicate runs to ensure precision. For environmental matrices (e.g., water), flow analysis (CFA/FIA) methods, such as ISO 15681-2:2018 , can be adapted for orthophosphate or phosphorus-related byproducts of 2-Ethylhexanol degradation .
Q. How should researchers evaluate the environmental persistence and bioaccumulation potential of 2-Ethylhexanol?
Use the PBT (Persistent, Bioaccumulative, Toxic) assessment framework per EU REACH criteria:
- Persistence : Conduct OECD 301 biodegradability tests. 2-Ethylhexanol is classified as readily biodegradable (half-life < 28 days in water) .
- Bioaccumulation : Calculate the log Kow (octanol-water partition coefficient). A log Kow of 2.9 for 2-Ethylhexanol indicates low bioaccumulation potential .
- Toxicity : Perform acute/chronic ecotoxicity assays (e.g., algal EC50 >1 mg/L) .
Q. What toxicological screening protocols are applicable to 2-Ethylhexanol?
Follow OECD guidelines for in vitro/in vivo assays:
- Mutagenicity : Ames test (bacterial reverse mutation) and micronucleus assay. Evidence shows no mutagenic activity in 2-Ethylhexanol .
- Carcinogenicity : Conduct lifetime rodent feeding studies. BASF (1991–1992) reported no oncogenic effects in rats/mice at subchronic doses .
- Teratogenicity : Use zebrafish embryo models or mammalian prenatal exposure studies. Note that teratogenic effects may vary with metabolite activity (e.g., 2-ethylhexanoic acid) .
Advanced Research Questions
Q. How can response surface methodology (RSM) and artificial neural networks (ANN) optimize the enzymatic synthesis of 2-Ethylhexanol derivatives?
- Experimental Design : Use a central composite design (CCD) with variables such as reaction time, enzyme load, and temperature. For example, Huang et al. (2016) achieved optimal 2-ethylhexyl ferulate synthesis at a 1:129 molar ratio of ferulic acid to 2-Ethylhexanol using immobilized lipase .
- Model Validation : Compare RSM polynomial models with ANN predictions to identify non-linear parameter interactions. ANN typically outperforms RSM in complex solvent-free systems .
Q. How can conflicting data on 2-Ethylhexanol’s teratogenicity and carcinogenicity be resolved?
- Dose-Response Analysis : Ritter et al. (1987) observed teratogenicity in rats at high doses (1,000 mg/kg/day), while BASF (1991–1992) found no carcinogenicity at lower doses (100 mg/kg/day). Reconcile discrepancies by evaluating metabolic pathways (e.g., ester cleavage to 2-ethylhexanoic acid) and species-specific sensitivities .
- Mechanistic Studies : Use in vitro hepatocyte models to assess peroxisome proliferation activity linked to carcinogenic potential, as seen in di(2-ethylhexyl) phthalate metabolites .
Q. What strategies improve the amphiphilicity of 2-Ethylhexanol-derived nonionic surfactants?
- Synthetic Modification : Perform polyoxyalkylation with methyloxirane to increase hydrophobicity, followed by ethoxylation to enhance hydrophilic-lipophilic balance (HLB). For example, 2-ethylhexanol polyoxyethylates require ≥5 ethylene oxide units to achieve adequate amphiphilicity for surfactant applications .
- Performance Testing : Measure critical micelle concentration (CMC) and interfacial tension reduction in oil/water systems. Correlate structural variations (e.g., branching) with emulsion stability .
Methodological Considerations for Data Reporting
- Reproducibility : Document experimental parameters (e.g., GC column type, temperature gradients) in line with Beilstein Journal of Organic Chemistry guidelines. Include raw data in supplementary materials to enable replication .
- Statistical Rigor : Apply ANOVA or non-parametric tests to address variability in ecotoxicity assays. Report confidence intervals for log Kow and EC50 values .
- Ethical Compliance : For in vivo studies, adhere to institutional animal care protocols and declare conflicts of interest per Reviews in Analytical Chemistry standards .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
